Methyl 3-(methylsulfonyl)isonicotinate

Description

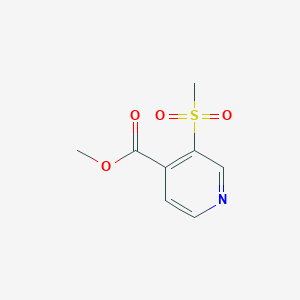

Methyl 3-(methylsulfonyl)isonicotinate is a pyridine-based ester derivative characterized by a methyl ester group at the 4-position and a methylsulfonyl (-SO₂CH₃) substituent at the 3-position of the pyridine ring. The methylsulfonyl group is a strong electron-withdrawing group (EWG), which significantly influences the electronic properties of the molecule. This compound is likely synthesized through sulfonation and esterification steps, analogous to methods described for related isonicotinate derivatives in the literature . Its structural features suggest applications in medicinal chemistry and agrochemicals, where electron-deficient aromatic systems are often leveraged for reactivity or binding interactions.

Properties

Molecular Formula |

C8H9NO4S |

|---|---|

Molecular Weight |

215.23 g/mol |

IUPAC Name |

methyl 3-methylsulfonylpyridine-4-carboxylate |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)6-3-4-9-5-7(6)14(2,11)12/h3-5H,1-2H3 |

InChI Key |

FGEGUXXHDAYGHU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis Starting from 4-(Methylthio)phenylacetonitrile and 6-Methylnicotinic Ester

This method is extensively described in patent WO2013065064A1 and EP2649049B1 and involves three key steps:

| Step | Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Condensation | 4-(Methylthio)phenylacetonitrile + 6-methylnicotinic ester, alkali metal alkoxide (e.g., sodium methoxide), alcoholic solvent | 3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine (Intermediate III) | Base-catalyzed Knoevenagel-type condensation |

| 2 | Hydrolysis & Decarboxylation | Mixture of sulfuric acid (H2SO4), sometimes with acetic acid or hydrochloric acid, heated to 95-100°C | 3-2-(4-(Methylthio)phenyl)acetylpyridine (Ketosulfide, Intermediate II) | Hydrolysis of nitrile and decarboxylation of cyanoacetyl group |

| 3 | Oxidation | Hydrogen peroxide (48%), alkali metal tungstate catalyst (e.g., Na2WO4·2H2O), alcoholic solvent, low temperature (10-12°C) | Methyl 3-(methylsulfonyl)isonicotinate (Ketosulfone, final product) | Oxidation of methylthio to methylsulfonyl |

- The oxidation step traditionally uses alkali metal tungstate catalysts, which can introduce tungsten impurities difficult to remove from the final product, a critical issue for pharmaceutical applications where tungsten content must be below 10 ppm.

- Hydrolysis and decarboxylation often use a mixture of acetic acid and hydrochloric acid, but sulfuric acid alone has been shown to be effective and preferred for industrial scale-up due to fewer impurities and better environmental profile.

- Isolation of ketosulfide intermediate (step 2) leads to yield loss and additional processing steps.

Novel One-Pot Process Using Sulfuric Acid and In-Situ Oxidation

A more recent improved process described in WO2013065064A1 avoids isolation of the ketosulfide intermediate and uses sulfuric acid alone for hydrolysis and decarboxylation, followed by in-situ oxidation with hydrogen peroxide without alkali metal tungstate catalyst.

| Step | Reaction | Reagents/Conditions | Product | Advantages |

|---|---|---|---|---|

| 1 | Condensation | Same as above | Intermediate III | - |

| 2 | Hydrolysis & Decarboxylation | Concentrated sulfuric acid in water, heated to 95-100°C | Intermediate II (in situ) | Avoids use of acetic acid/HCl mixture |

| 3 | In-situ Oxidation | Dropwise addition of 48% hydrogen peroxide at 6-12°C, neutralization with sodium thiosulfate | Final ketosulfone product | No tungsten catalyst, higher purity, better yield, environmentally friendly |

Process Summary:

- The nitrile intermediate is hydrolyzed and decarboxylated in sulfuric acid aqueous solution.

- After cooling, acetic acid is added, followed by controlled addition of hydrogen peroxide to oxidize the methylthio group to methylsulfonyl.

- Excess peroxide is quenched with sodium thiosulfate.

- The product is isolated by filtration, washed, and dried under vacuum.

- Final product moisture content is controlled below 5%.

Comparative Data Table of Preparation Methods

| Parameter | Traditional Method (WO2013065064A1, EP2649049B1) | Novel One-Pot Method (WO2013065064A1) |

|---|---|---|

| Starting materials | 4-(Methylthio)phenylacetonitrile, 6-methylnicotinic ester | Same |

| Base catalyst | Sodium methoxide, potassium tert-butoxide | Same |

| Hydrolysis acids | Mixture of acetic acid and hydrochloric acid | Concentrated sulfuric acid alone |

| Oxidation catalyst | Alkali metal tungstate (Na2WO4·2H2O) | None (direct H2O2 oxidation) |

| Oxidant | Hydrogen peroxide (48%) | Hydrogen peroxide (48%) |

| Isolation steps | Ketosulfide intermediate isolated | Ketosulfide intermediate not isolated (in situ) |

| Purity concerns | Tungsten contamination possible | Tungsten-free, higher purity |

| Yield | Moderate, losses due to intermediate isolation | Improved yield due to fewer steps |

| Environmental impact | Use of mixed acids and metal catalysts | More environmentally benign, less hazardous waste |

Additional Synthetic Insights

- The oxidation of methylthio to methylsulfonyl is typically carried out under mild conditions using hydrogen peroxide as the oxidant.

- Avoidance of methanesulfonic acid is preferred industrially due to its potential to generate genotoxic alkylating impurities.

- The choice of solvent for condensation and oxidation steps includes alcohols like methanol, isopropanol, and tert-butanol.

- Neutralization and pH adjustments during workup are critical to obtain the product in high purity and yield.

Research Results and Analytical Data

- Reaction completion is monitored by Thin Layer Chromatography (TLC) and sometimes by High-Performance Liquid Chromatography (HPLC).

- The final product is characterized by standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the methylsulfonyl group and pyridine framework.

- Moisture content in the final product is controlled below 5% by vacuum drying at 65-70°C to ensure stability.

- The novel process achieves yields around 1.6 kg per batch scale with high reproducibility.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

Reagents: Potassium permanganate or hydrogen peroxide.

Conditions: The reaction is carried out in an aqueous medium at elevated temperatures.

Products: Oxidation of the methylsulfonyl group can lead to the formation of sulfone derivatives.

-

Reduction:

Reagents: Lithium aluminum hydride or sodium borohydride.

Conditions: The reaction is carried out in anhydrous solvents such as tetrahydrofuran.

Products: Reduction of the ester group can yield the corresponding alcohol.

-

Substitution:

Reagents: Nucleophiles such as amines or thiols.

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide.

Products: Substitution reactions can lead to the formation of various substituted isonicotinates.

Scientific Research Applications

Chemistry:

- Methyl 3-(methylsulfonyl)isonicotinate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology:

- This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .

Medicine:

- This compound is investigated for its role in drug delivery systems. It is used to enhance the solubility and bioavailability of poorly soluble drugs .

Industry:

Mechanism of Action

The mechanism of action of methyl 3-(methylsulfonyl)isonicotinate involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The compound can also undergo redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between Methyl 3-(methylsulfonyl)isonicotinate and selected analogs:

Notes:

- EWG : Electron-withdrawing group; EDG : Electron-donating group.

Electronic and Reactivity Profiles

- This compound : The methylsulfonyl group deactivates the pyridine ring, making it less susceptible to electrophilic substitution but more reactive toward nucleophilic aromatic substitution (NAS) at the 2- or 4-positions. This reactivity is critical in synthesizing derivatives for drug discovery .

- Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate : The methoxy group (EDG) at the 3-position and trifluoromethyl (EWG) at the 2-position create a polarized electronic environment. This mixed substitution pattern may stabilize intermediates in coupling reactions .

- Methyl 3-aminoisonicotinate: The amino group (EDG) activates the ring toward electrophilic substitution. Protonation of the amino group under acidic conditions can further modulate solubility and reactivity .

Physicochemical Properties (Inferred)

| Property | This compound | Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate | Methyl 3-aminoisonicotinate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~215.25 | ~279.23 | ~152.15 |

| Polarity | High (due to -SO₂CH₃) | Moderate (mixed substituents) | Moderate (amino group) |

| Solubility | Likely polar solvents (e.g., DMSO) | Ethyl ester may favor organic solvents | Water (protonated form) |

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-(methylsulfonyl)isonicotinate in a laboratory setting?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a sulfonyl group can be introduced via reaction of methyl isonicotinate derivatives with methanesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Intermediate purification steps, such as column chromatography (silica gel, ethyl acetate/hexane eluent), are critical to isolate the product. Characterization via -NMR and -NMR confirms the substitution pattern, while mass spectrometry verifies molecular weight .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Key techniques include:

- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm, methylsulfonyl group at δ 3.0–3.5 ppm). -NMR confirms carbonyl (C=O, ~165 ppm) and sulfonyl (SO₂, ~45 ppm) carbons.

- IR Spectroscopy : Peaks at ~1350 cm (S=O symmetric stretch) and ~1150 cm (S=O asymmetric stretch) validate the sulfonyl group.

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns and molecular ion peaks .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for hazard classification. Key precautions include:

- PPE : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing side products?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonyl group reactivity.

- Catalyst Use : Catalytic DMAP (4-dimethylaminopyridine) accelerates coupling reactions.

- Temperature Control : Reactions at 0–5°C reduce unwanted hydrolysis.

- Reaction Monitoring : Use TLC or LC-MS to track progress and terminate reactions at optimal conversion .

Q. What strategies are recommended for resolving contradictory data regarding the stability of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies :

- pH Variability : Test stability in buffers (pH 3–10) at 25°C and 40°C. Use HPLC to quantify degradation products.

- Thermal Stress : Store samples at 40°C/75% RH for 4 weeks and analyze via DSC (differential scanning calorimetry) for phase transitions.

- Mechanistic Insights : Identify degradation pathways (e.g., hydrolysis of the ester or sulfonyl group) using LC-MS/MS .

Q. How does the methylsulfonyl group influence the compound’s reactivity compared to other substituted isonicotinates (e.g., nitro or iodo derivatives)?

The electron-withdrawing nature of the methylsulfonyl group:

- Increases electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic aromatic substitution.

- Reduces basicity of the nitrogen atom compared to electron-donating substituents (e.g., methoxy). Comparative studies with analogs (e.g., Methyl 3-nitroisonicotinate) show distinct reaction kinetics in Suzuki-Miyaura couplings due to differing electronic effects .

Q. What experimental approaches are suitable for analyzing the interaction between this compound and biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (association/dissociation rates).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and thermodynamic parameters (ΔH, ΔS).

- X-ray Crystallography : Resolves 3D binding modes with target proteins (e.g., kinases). Pre-screen using molecular docking (e.g., AutoDock Vina) to prioritize high-affinity targets .

Q. How can computational modeling be integrated with experimental data to predict the metabolic pathways of this compound?

- QSAR Models : Predict cytochrome P450-mediated oxidation sites using software like Schrödinger’s ADMET Predictor.

- Molecular Dynamics Simulations : Analyze interactions with metabolic enzymes (e.g., esterases).

- In Silico Metabolite Prediction : Tools like Meteor (Lhasa Limited) generate plausible metabolites for validation via in vitro assays (e.g., liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.